7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClN . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly found in nature and are present in a broad variety of pharmacologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including this compound, often involves domino reactions. These syntheses can involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes . A specific two-step procedure has been developed that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=CC=C2CCNCC2=C1.[H]Cl
. Chemical Reactions Analysis
The chemistry of tetrahydroquinolines has been extensively studied. The reactions can involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H14ClN) and its molecular weight .Scientific Research Applications
Neurological Research
Parkinson's Disease Research : Tetrahydroisoquinolines, including 1,2,3,4-tetrahydroisoquinoline (a related compound to 7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride), were identified in both parkinsonian and normal human brains. This discovery is significant as these compounds could be endogenous neurotoxins contributing to the development of Parkinson's disease (Niwa et al., 1987).
NMDA Receptor Antagonists : Some 1,2,3,4-tetrahydroisoquinoline derivatives are explored as N-methyl-D-aspartate (NMDA) antagonists. These compounds, including FR115427, have shown promise in protecting neurons from ischemia-induced degeneration and exhibiting anti-hypoxic activity in mice (Ohkubo et al., 1996).
Pharmaceutical Synthesis
Antibacterial Agents : The compound temafloxacin hydrochloride, related to this compound, has been studied for its potent antibacterial properties. It’s a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, useful in treating a broad spectrum of microbial infections (Chu et al., 1991).
pH-Regulated Asymmetric Transfer Hydrogenation : Tetrahydroquinolines, including this compound, play a crucial role in the synthesis of optically pure compounds, which are essential in pharmaceutical and agrochemical production. This application is evident in the synthesis of bioactive alkaloids and certain antibacterial drugs (Wang et al., 2009).
Biochemical Analysis
- Mass Spectrometry in Chemical Analysis : Tetrahydroquinolines, such as 1,2,3,4-tetrahydroquinoline, have been studied for their mass spectra. This research is crucial for understanding their fragmentation mechanisms, which is valuable in chemical analysis and identification (Draper & Maclean, 1968).
Antifungal Properties
- Potential Antifungal Agents : Derivatives of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated for their antifungal properties. This research indicates the potential of tetrahydroquinoline derivatives in developing new antifungal medications (Bohórquez et al., 2015).
Anticancer Research
- Cancer Therapeutics : Tetrahydroisoquinolines, closely related to this compound, have been recognized as 'privileged scaffolds' in nature, playing a role in anticancer drug discovery. These compounds, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their roles as anticancer antibiotics and in the development of drugs like trabectedin for treating soft tissue sarcomas (Singh & Shah, 2017).
Mechanism of Action
Target of Action
7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of tetrahydroquinoline, a structural motif found in various natural products and therapeutic lead compounds . .
Mode of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including monoamine oxidase and cytochrome P450 enzymes. These interactions are crucial as they can influence the metabolism of neurotransmitters and other endogenous compounds. The binding of this compound to these enzymes can result in either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By modulating the activity of monoamine oxidase, this compound can alter the levels of neurotransmitters such as dopamine and serotonin, thereby impacting gene expression and cellular metabolism . Additionally, this compound can affect the proliferation and differentiation of certain cell types, making it a valuable tool in neurobiological research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either competitive or non-competitive inhibition. For instance, its interaction with monoamine oxidase involves the formation of a reversible complex that prevents the enzyme from metabolizing its substrates . This inhibition can lead to increased levels of neurotransmitters, thereby influencing various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to gradual degradation. Studies have shown that the compound retains its inhibitory effects on monoamine oxidase for several hours, but the potency decreases with time . Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in enzyme expression levels.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance neurotransmitter levels without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as neurobehavioral changes and cellular damage . The threshold for these effects varies among different animal models, but careful dosage optimization is essential to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can further interact with other biochemical pathways, influencing metabolic flux and the levels of key metabolites . The compound’s metabolism can also affect its pharmacokinetics, including its half-life and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Post-translational modifications, such as phosphorylation, can further influence its localization by directing it to specific subcellular compartments . These modifications can also affect the compound’s activity and stability.
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-4-5-9-3-2-6-11-10(9)7-8;/h4-5,7,11H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICVGPNOMIVWOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726823 | |
Record name | 7-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-58-1 | |
Record name | 7-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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